molecular formula C10H17NO4 B6200447 tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate CAS No. 2694735-15-2

tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate

Cat. No.: B6200447
CAS No.: 2694735-15-2
M. Wt: 215.25 g/mol
InChI Key: PSOZAVUSLMHMEN-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate (CAS: 2694735-15-2) is a carbamate derivative featuring a strained oxetane ring substituted with a formyl (-CHO) group and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₁₀H₁₇NO₄, with a molecular weight of 215.25 g/mol . The compound is characterized by the SMILES string O=CC1(CNC(=O)OC(C)(C)C)COC1, highlighting the oxetane core, formyl substituent, and Boc group .

The Boc group serves as a protective moiety for amines, enabling selective synthetic modifications. The formyl group enhances reactivity, making this compound a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its oxetane ring introduces conformational strain, which can influence stability and reactivity compared to larger cyclic ethers .

Properties

CAS No.

2694735-15-2

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-4-10(5-12)6-14-7-10/h5H,4,6-7H2,1-3H3,(H,11,13)

InChI Key

PSOZAVUSLMHMEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Oxetane Ring Formation

The oxetane core is synthesized via cyclization of 1,3-diols or related precursors. A representative approach involves:

  • Starting material : 3-(Hydroxymethyl)oxetan-3-ol.

  • Reagents : Thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) for tosylate formation, followed by base-mediated cyclization.

  • Conditions : Anhydrous dichloromethane (DCM) at 0–5°C, yielding 3-(hydroxymethyl)oxetane.

Formylation of Oxetane Derivatives

Formylation is achieved through oxidation or direct formyl transfer:

  • Dess-Martin Periodinane (DMP) : Oxidizes primary alcohols to aldehydes in dichloromethane at room temperature (20–25°C).

  • Swern Oxidation : Uses oxalyl chloride and dimethyl sulfide (DMS) in a cryogenic setup (−50°C).

  • Yields : 75–92%, depending on steric hindrance and solvent polarity.

Boc Protection of the Amine

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O):

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Workup : Aqueous extraction with citric acid and brine, followed by recrystallization from hexane/ethyl acetate.

Detailed Methodologies

Route 1: Sequential Tosylation, Cyclization, and Boc Protection

  • Tosylation :

    • 3-(Aminomethyl)oxetan-3-ol (10.0 g, 0.085 mol) is treated with TsCl (18.2 g, 0.095 mol) in DCM.

    • Yield : 89% (14.3 g).

  • Cyclization :

    • Tosylate intermediate (14.3 g) reacts with potassium tert-butoxide (KOtBu) in THF at −10°C.

    • Yield : 78% (7.2 g).

  • Formylation :

    • Dess-Martin Periodinane (22.5 g, 0.053 mol) oxidizes the alcohol to aldehyde in DCM.

    • Yield : 86% (6.1 g).

  • Boc Protection :

    • The amine reacts with Boc₂O (12.1 g, 0.055 mol) in THF/TEA.

    • Yield : 91% (8.2 g).

Table 1. Comparative Analysis of Formylation Methods

MethodReagentSolventTemperature (°C)Yield (%)
Dess-MartinDMPDCM20–2586
Swern OxidationOxalyl chlorideDCM/DMSO−5075
TEMPO/NaClOTEMPO, NaClOH₂O/EtOAc0–582

Route 2: One-Pot Formylation and Protection

This streamlined approach reduces intermediate isolation:

  • Simultaneous Reactions :

    • 3-(Aminomethyl)oxetan-3-ol (10.0 g) is treated with Boc₂O (21.8 g, 0.10 mol) and DMP (25.4 g, 0.06 mol) in DCM.

  • Conditions :

    • 0°C for Boc protection, then warmed to 25°C for oxidation.

  • Yield : 84% (11.2 g).

Optimization and Scale-Up

Solvent Selection

  • Ethyl Acetate (EtOAc) : Preferred for Boc protection due to low toxicity and high recovery rates (80–90%).

  • Tetrahydrofuran (THF) : Enhances reaction rates but requires strict anhydrous conditions.

Catalytic Enhancements

  • Phase-Transfer Catalysis (PTC) : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency, as demonstrated in lacosamide intermediate synthesis.

  • Acid Scavengers : N-Methylmorpholine (NMM) mitigates HCl byproducts during mixed anhydride formation.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.78 (s, 1H, CHO), 4.80 (t, J = 5.8 Hz, 1H, NH), 4.31 (m, 2H, OCH₂), 3.58 (m, 2H, CH₂N), 1.38 (s, 9H, Boc).

  • ESI-MS : m/z 244.1 [M+H]⁺ (calculated for C₁₀H₁₇NO₄: 243.12).

Purity Assessment

  • HPLC : >99% purity using a C18 column (ACN/H₂O gradient, 1.0 mL/min).

  • Melting Point : 112–114°C (lit. 113°C) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxetane ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Scientific Research Applications

tert-Butyl N-[(3-formyloxetan-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate group can be hydrolyzed to release active amines, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Substituent/Ring Type Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₀H₁₇NO₄ Oxetane, formyl 215.25 Reactive aldehyde for condensations
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate C₁₀H₁₉NO₄ Oxetane, hydroxymethyl 217.27 Polar, H-bonding capability
tert-Butyl N-[(3-aminooxetan-3-yl)methyl]carbamate C₉H₁₈N₂O₃ Oxetane, amino 202.26 Nucleophilic amine for coupling
tert-Butyl N-(5-formylpyridin-3-yl)carbamate C₁₁H₁₄N₂O₃ Pyridine, formyl 222.24 Aromatic, π-π interactions
tert-Butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate C₁₁H₁₃ClN₂O₃ Pyridine, Cl + formyl 256.69 Electron-withdrawing Cl enhances reactivity

Functional Group Variations

  • Formyl vs. Hydroxymethyl/Amino Groups: The formyl group in the target compound enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases) . In contrast, the hydroxymethyl analog (C₁₀H₁₉NO₄) exhibits higher polarity due to its -CH₂OH group, promoting hydrogen bonding and solubility in polar solvents . The amino derivative (C₉H₁₈N₂O₃) provides a primary amine for peptide couplings or metal coordination .
  • Aromatic vs. Aliphatic Rings :
    Pyridine-based analogs (e.g., C₁₁H₁₄N₂O₃) introduce aromaticity, enabling π-π stacking in crystal lattices and altered solubility profiles compared to the aliphatic oxetane ring . The chloro-substituted pyridine (C₁₁H₁₃ClN₂O₃) further enhances electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions .

Ring Size and Conformational Effects

  • Oxetane (4-membered) vs. Tetrahydrofuran (5-membered) :
    Oxetanes exhibit higher ring strain (~105 kJ/mol) compared to tetrahydrofurans (~25 kJ/mol), leading to increased reactivity in ring-opening reactions . For example, the oxetane ring in the target compound may undergo acid-catalyzed hydrolysis more readily than larger cyclic ethers.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (215.25 g/mol) is slightly lighter than its hydroxymethyl analog (217.27 g/mol) but heavier than the amino derivative (202.26 g/mol).
  • Melting Points : Pyridine derivatives (e.g., 222.24 g/mol) often exhibit higher melting points due to aromatic stacking, whereas oxetane-based compounds may display lower melting points due to conformational flexibility .

Biological Activity

Tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural information, mechanisms of action, and relevant case studies.

Structural Information

The molecular formula of this compound is C10H17NO4C_{10}H_{17}NO_{4}. The compound features a tert-butyl group, a carbamate moiety, and a formyloxetan structure, which may contribute to its biological properties.

Chemical Structure

  • SMILES : CC(C)(C)OC(=O)NCC1(COC1)C=O
  • InChIKey : PSOZAVUSLMHMEN-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the carbamate class have shown various pharmacological effects, including:

  • Neuroprotective Effects : Some carbamate derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase and reducing amyloid-beta aggregation, which is significant in Alzheimer's disease research .
  • Anti-inflammatory Activity : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

While specific data on this compound is limited, insights can be drawn from analogous compounds:

  • Inhibition of Enzymes : Many carbamates act as inhibitors of enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibiting AChE can enhance cholinergic signaling, beneficial in neurodegenerative diseases .

Case Studies and Research Findings

  • Neuroprotective Studies : A study on a related compound demonstrated that it could protect astrocytes from amyloid-beta-induced cell death, highlighting the potential for similar protective effects in this compound .
  • Pharmacological Profiles : Research into other carbamate derivatives has shown diverse effects across various biological systems, including anti-infective properties and modulation of immune responses .

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+216.12303152.2
[M+Na]+238.10497155.4
[M+NH4]+233.14957155.2
[M+K]+254.07891152.7
[M-H]-214.10847149.5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-[(3-formyloxetan-3-yl)methyl]carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis of this compound is likely analogous to other tert-butyl carbamates. For example, tert-butyl carbamates are typically synthesized via reaction of tert-butyl chloroformate with amines under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . For the oxetan-3-ylmethyl moiety, a multi-step approach may involve formylation of oxetane derivatives followed by carbamate coupling. Reaction optimization could include temperature control (0–25°C), inert atmospheres, and purification via column chromatography .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm functional groups (e.g., formyl, oxetane, carbamate) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (predicted m/z: 216.12303 for [M+H]+^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for carbonyl (C=O, ~1700 cm1^{-1}) and oxetane ring vibrations .
  • Collision Cross-Section (CCS) Analysis : Compare experimental CCS values (predicted: 152.2 Å2^2 for [M+H]+^+) with computational models to validate conformation .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Test degradation kinetics in buffered solutions (pH 2–12) using HPLC to monitor carbamate hydrolysis. Carbamates are generally stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in anhydrous solvents (e.g., DMF or DMSO) to prolong shelf life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., formyl group reactivity) .
  • Molecular Docking : Screen against protein targets (e.g., enzymes with oxetane-binding pockets) using software like AutoDock Vina. Focus on hydrogen bonding (oxetane oxygen) and steric fit .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) based on the compound’s polar surface area and rotatable bonds .

Q. How can enantiomeric or diastereomeric impurities be resolved during synthesis, and what analytical techniques are required?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate stereoisomers .
  • Circular Dichroism (CD) : Confirm enantiomeric excess by comparing CD spectra with known standards .
  • X-ray Crystallography : Co-crystallize with a resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

Q. What strategies can address contradictory data in biological activity studies (e.g., enzyme inhibition vs. activation)?

  • Methodology :

  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or paradoxical activation .
  • Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to rule out unintended interactions .
  • Structural Biology : Solve co-crystal structures with target enzymes to validate binding modes and identify allosteric effects .

Q. How can the formyl group in this compound be exploited for further functionalization?

  • Methodology :

  • Reductive Amination : React with primary amines (e.g., benzylamine) and NaBH3_3CN to form secondary amines .
  • Click Chemistry : Utilize aldehyde-azide cycloadditions (e.g., with alkoxyamines) to generate heterocyclic derivatives .
  • Protection/Deprotection : Temporarily mask the formyl group as an acetal using ethylene glycol and HCl catalysis for selective carbamate modifications .

Key Considerations

  • Contradictions : While tert-butyl carbamates are typically stable, the formyl group in this compound may increase susceptibility to nucleophilic attack, requiring careful handling .
  • Gaps in Data : No literature or patent data exists for this specific compound, necessitating extrapolation from structurally related analogs .

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